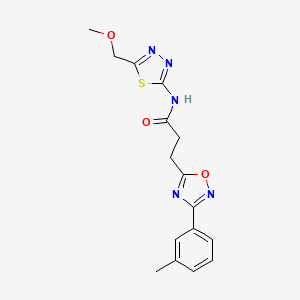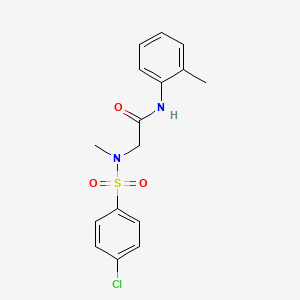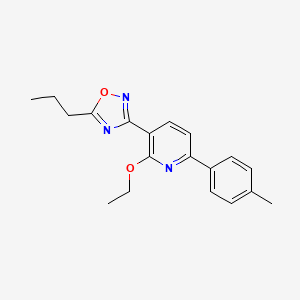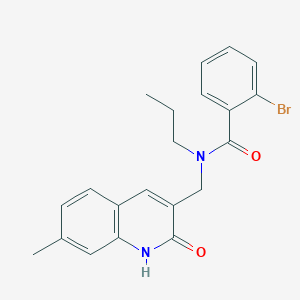
2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide, also known as BRD0705, is a small molecule inhibitor that has gained attention for its potential use in cancer research. This compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.
Mecanismo De Acción
2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide works by targeting a specific protein called BRD4, which is involved in the regulation of gene expression. By inhibiting the activity of this protein, this compound can interfere with the growth and survival of cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to inhibit the growth and proliferation of cancer cells, as well as reduce the expression of certain genes that are involved in cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo. However, one limitation of this compound is that it may not be effective against all types of cancer, and further research is needed to determine its potential use in different cancer types.
Direcciones Futuras
There are several future directions for research involving 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide. One area of interest is the development of more potent inhibitors that can target BRD4 more effectively. Another area of research is the investigation of the potential use of this compound in combination with other cancer therapies, such as chemotherapy or immunotherapy. Additionally, further studies are needed to determine the safety and efficacy of this compound in human clinical trials.
Métodos De Síntesis
The synthesis of 2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide involves several steps, including the reaction of 2-bromo-N-propylbenzamide with 2-hydroxy-7-methylquinoline in the presence of a catalyst. The resulting product is then purified through a series of chromatography steps to yield the final compound.
Aplicaciones Científicas De Investigación
2-bromo-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-N-propylbenzamide has been the subject of several scientific studies, which have demonstrated its potential use in cancer research. In one study, this compound was shown to inhibit the growth of prostate cancer cells by targeting a specific protein called BRD4. This protein plays a key role in regulating gene expression, and inhibiting its activity can lead to the death of cancer cells.
Propiedades
IUPAC Name |
2-bromo-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21BrN2O2/c1-3-10-24(21(26)17-6-4-5-7-18(17)22)13-16-12-15-9-8-14(2)11-19(15)23-20(16)25/h4-9,11-12H,3,10,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPIEWUIASEKIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

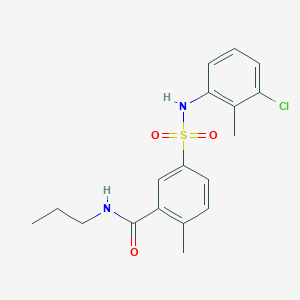
![N-(1-butyl-6-methoxy-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7695713.png)

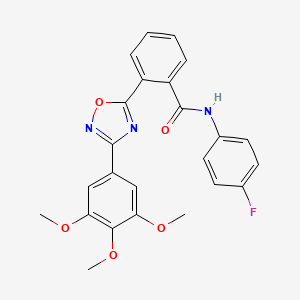
![N-(1-ethyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methylbenzamide](/img/structure/B7695733.png)

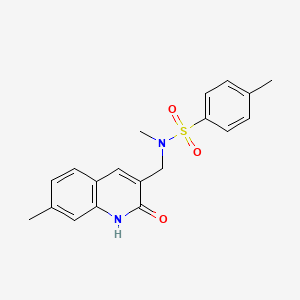
![5-(4-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)-3-nitrophenyl)-3-(pyridin-3-yl)-1,2,4-oxadiazole](/img/structure/B7695755.png)
![N-(butan-2-yl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7695768.png)
